molecular formula C10H12O2 B181078 2,3,6-Trimethylbenzoic acid CAS No. 2529-36-4

2,3,6-Trimethylbenzoic acid

Cat. No. B181078
CAS RN: 2529-36-4
M. Wt: 164.2 g/mol
InChI Key: JRUKSSBDIZXQDX-UHFFFAOYSA-N
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Description

2,3,6-Trimethylbenzoic acid is a chemical compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .


Molecular Structure Analysis

The molecular structure of 2,3,6-Trimethylbenzoic acid consists of a benzene ring substituted with three methyl groups and a carboxylic acid group . The positions of the methyl groups on the benzene ring give the compound its name .


Physical And Chemical Properties Analysis

2,3,6-Trimethylbenzoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 291.9±9.0 °C at 760 mmHg, and a flash point of 136.1±13.4 °C . It has a molar refractivity of 47.7±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 150.8±3.0 cm3 .

Scientific Research Applications

Synthesis and Optimization

2,3,6-Trimethylbenzoic acid has been a subject of interest in the synthesis and optimization of chemical reactions. For instance, a study demonstrated its synthesis through the carboxylation of mesitylene in a carbon dioxide–AlCl3 system, achieving a high yield of 83.3% under optimized conditions (Zang Yangling, 2007). Additionally, further research focused on the post-treatment technology of 2,4,6-Trimethylbenzoic acid, a closely related compound, showcasing a yield of 97% and purity above 99% (J. Xing, Y. Zhang, L. Liu, 2011).

Thermochemical Properties

The thermochemical properties of 2,3,6-Trimethylbenzoic acid and related compounds have been extensively studied. One study investigated the vapor pressures and enthalpies of sublimation and formation of various trimethylbenzoic acids, providing detailed thermochemical data (M. Colomina, P. Jiménez, M. Roux, C. Turrión, 1984).

Spectroscopic Analysis

Spectroscopic techniques have been employed to analyze the molecular structure and vibrational properties of trimethylbenzoic acids. A study conducted a theoretical analysis on the structural and vibrational aspects of 2,4,5-trimethylbenzoic acid, a related isomer, using Fourier transform infrared (FT-IR) and Raman spectroscopy (M. Karabacak, S. Bilgili, A. Atac, 2015).

Chemical Reaction Kinetics

The kinetics of chemical reactions involving 2,3,6-Trimethylbenzoic acid have been analyzed, like in a study investigating the effect of microwave irradiation on the esterification rate of this acid (K. Raner, C. R. Strauss, 1992).

Environmental and Biogeochemical Studies

Trimethylbenzoic acids, including 2,3,6-Trimethylbenzoic acid, have been explored in environmental and biogeochemical contexts. One study examined the evolution of trimethylbenzoic acids in an aquifer contaminated with jet fuel hydrocarbons, suggesting their role as metabolite signatures in the biogeochemical evolution of the aquifer (J. Namocatcat, J. Fang, M. Barcelona, A. T. Quibuyen, T. Abrajano, 2003).

Safety And Hazards

2,3,6-Trimethylbenzoic acid should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2,3,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUKSSBDIZXQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179928
Record name 2,3,6-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trimethylbenzoic acid

CAS RN

2529-36-4
Record name 2,3,6-Trimethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-trimethylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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